molecular formula C9H14O2 B13632645 Ethyl 4-methylhex-2-ynoate CAS No. 22743-37-9

Ethyl 4-methylhex-2-ynoate

Katalognummer: B13632645
CAS-Nummer: 22743-37-9
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: JFPWNGPYNKADGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methylhex-2-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 4-methylhex-2-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond and an ester functional group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methylhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-methylhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methylhex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.

Major Products

The major products formed from these reactions include diketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methylhex-2-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It may be explored for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-methylhex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The triple bond in the compound also allows for unique interactions with enzymes and other biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-methylhex-4-ynoate
  • Methyl 4-methylhex-2-ynoate
  • Butyl 4-methylhex-2-ynoate

Uniqueness

This compound is unique due to its specific ester and triple bond configuration, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

22743-37-9

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

ethyl 4-methylhex-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3

InChI-Schlüssel

JFPWNGPYNKADGO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C#CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.